molecular formula C14H21NO4S B2572220 1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate CAS No. 2097891-05-7

1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate

Cat. No.: B2572220
CAS No.: 2097891-05-7
M. Wt: 299.39
InChI Key: DMKJEEIAPZKODU-UHFFFAOYSA-N
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Description

1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate is a complex organic compound featuring a thiophene ring, a hydroxy group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with appropriate carbamoyl and acetate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[1-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10(16)19-13(2,3)12(17)15-9-14(4,18)7-11-5-6-20-8-11/h5-6,8,18H,7,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKJEEIAPZKODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C)(CC1=CSC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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